![molecular formula C24H22F2N2O B582055 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde CAS No. 914349-58-9](/img/structure/B582055.png)

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

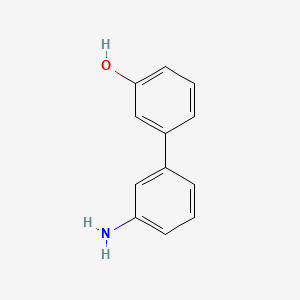

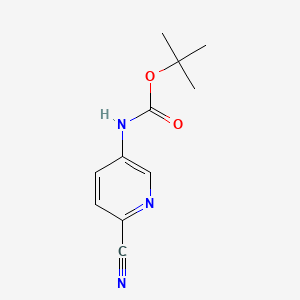

The compound “4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, each substituted with a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings and a piperazine ring. The piperazine ring in this compound adopts a chair conformation . The compound also contains a benzhydryl substituent on one of its nitrogen atoms .Scientific Research Applications

Cannabinoid CB1 Receptor Inverse Agonist

This compound has been identified as a new cannabinoid CB1 receptor inverse agonist . It binds to CB1 more selectively than cannabinoid receptor type 2, with a Ki value of 220 nM . It exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1 .

Antiobesity Drug Candidate

Inverse agonists of cannabinoid receptor type 1 (CB1) have been demonstrated to be anorectic antiobesity drug candidates . This compound, being an inverse agonist of CB1, holds potential in this field .

Reduction of Psychiatric Side Effects

The first generation of CB1 inverse agonists, represented by rimonabant (SR141716A), otenabant, and taranabant, are centrally active, with a high level of psychiatric side effects . This compound offers new opportunities for developing novel CB1 inverse agonists with fewer side effects .

Optimization of Molecular Properties

This compound provides opportunities for developing novel CB1 inverse agonists through the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with SR141716A .

Preparation of Photopolymer Ink Compositions

4-Piperazin-1-yl-benzaldehyde is used in the preparation of photopolymer ink compositions .

Preparation of Cured Products

This compound is also used in the preparation of cured products .

Safety and Hazards

This compound may pose certain hazards. It’s classified as Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 2, Eye Dam. 1, Skin Sens. 1A . This indicates that it’s toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction. It’s also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of the compound 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde is the cannabinoid receptor type 1 (CB1) . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

The compound acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM .

Biochemical Pathways

Upon binding to the CB1 receptor, the compound antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to increased cell surface localization of CB1 upon treatment with the compound .

Result of Action

The compound’s action as a CB1 inverse agonist has potential therapeutic implications. Some inverse agonists of CB1 have been demonstrated to be anorectic antiobesity drug candidates . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C for optimal stability

properties

IUPAC Name |

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N2O/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)23-11-1-18(17-29)2-12-23/h1-12,17,24H,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHAONIIJLIMFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661702 |

Source

|

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde | |

CAS RN |

914349-58-9 |

Source

|

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)